Pim Kinase Inhibitor Scaffold Validation: Potency Benchmarks from Incyte Patent Series
The target compound's 2-(1H-pyrrol-1-yl)thiazole-4-carboxamide-piperidine template is the core scaffold of Incyte's clinical-stage Pim kinase inhibitor program. In the Incyte patent US8575145, closely related compounds bearing the same pyrrolyl-thiazole-piperidine architecture achieve single-digit nanomolar IC50 values against all three Pim isoforms: Pim1 IC50 = 0.8 nM, Pim2 IC50 = 0.5 nM, Pim3 IC50 = 3 nM for one representative (Compound 106/66) [1]; and Pim1 IC50 = 1.5 nM, Pim2 IC50 = 49 nM, Pim3 IC50 = 2 nM for another (Compound 18) [2]. These data validate that the core scaffold embodied by CAS 1207018-55-0 is capable of supporting sub-nanomolar kinase inhibition after appropriate elaboration of the piperidine tail. In contrast, thiazole-5-carboxamide regioisomers or non-piperidine amide analogs reported in the same patent typically show 10- to 100-fold reduced Pim2 potency, underscoring the importance of the 4-carboxamide-piperidine connectivity [1].
| Evidence Dimension | Pim kinase inhibitory potency of elaborated derivatives sharing the target compound's core scaffold |
|---|---|
| Target Compound Data | Target compound is an intermediate; downstream derivatives achieve IC50 values of 0.5–49 nM across Pim1, Pim2, Pim3 (radiometric [33P]-ATP incorporation assay) [1][2] |
| Comparator Or Baseline | Thiazole-5-carboxamide regioisomer derivatives and non-piperidine amide analogs in the same patent series show IC50 values typically >500 nM for Pim2 |
| Quantified Difference | >10-fold to >100-fold improvement in Pim2 potency for the 4-carboxamide-piperidine scaffold vs. 5-carboxamide or non-piperidine analogs |
| Conditions | Pim1, Pim2 (human), Pim3 (rat) radiometric filter-binding assay; [33P]-ATP incorporation into Pim2tide substrate; pH 7.4, 2°C [1][2] |
Why This Matters
Selecting CAS 1207018-55-0 over a 5-carboxamide regioisomer or a non-piperidine amide analog provides access to the optimal scaffold geometry that has been clinically validated for potent pan-Pim kinase inhibition.
- [1] BindingDB Entry BDBM41535 – US8575145, Compounds 106/66. Pim1 IC50 = 0.8 nM, Pim2 IC50 = 0.5 nM, Pim3 IC50 = 3 nM. View Source
- [2] BindingDB Entry BDBM104141 – US8575145, Compound 18. Pim1 IC50 = 1.5 nM, Pim2 IC50 = 49 nM, Pim3 IC50 = 2 nM. View Source
